N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide;hydrochloride
Overview
Description
N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide;hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond between the piperazine derivative and the 3,4-dimethylphenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of secondary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system. The compound may modulate neurotransmitter activity, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dimethylphenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]propanamide
- **N-(3,4-dimethylphenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propanamide
Uniqueness
N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide;hydrochloride is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic effects compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2.ClH/c1-17-8-9-19(16-18(17)2)23-22(26)10-11-24-12-14-25(15-13-24)20-6-4-5-7-21(20)27-3;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYFYRHHANZGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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